N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1-benzofuran core substituted with a hydroxyethyl group bearing two distinct furan rings (2-yl and 3-yl positions). The compound’s synthesis likely involves sulfonation of dihydrobenzofuran followed by nucleophilic substitution, as inferred from analogous procedures in .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S/c20-18(14-6-8-23-11-14,17-2-1-7-25-17)12-19-26(21,22)15-3-4-16-13(10-15)5-9-24-16/h1-4,6-8,10-11,19-20H,5,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUCQQBLINYEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves multiple steps, starting with the preparation of the furan rings. One common method is the condensation reaction of furan-2-carboxylic acid hydrazide with suitable reagents . The reaction conditions typically involve refluxing in ethanol with the presence of catalysts such as hydrochloric acid or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Reactivity of the Sulfonamide Group
The sulfonamide moiety (-SONH-) exhibits nucleophilic and electrophilic behavior:
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Nucleophilic Substitution : The NH group participates in alkylation reactions. For example, treatment with methyl iodide in DMF/KCO yields N-methyl derivatives (Fig. 1a) .
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form N-acylsulfonamides (Fig. 1b) .
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Hydrolysis : Under acidic (HCl/HO) or basic (NaOH/EtOH) conditions, the sulfonamide hydrolyzes to the corresponding sulfonic acid and amine .
Table 1: Sulfonamide Group Reactions
Hydroxyl Group Transformations
The secondary alcohol (-CH(OH)-) undergoes:
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Esterification : Reacts with acetic anhydride/pyridine to form acetates (Fig. 2a) .
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Oxidation : MnO or PCC oxidizes the alcohol to a ketone, critical for enhancing electrophilicity (Fig. 2b) .
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Protection : TBDMSCl/imidazole in DMF protects the hydroxyl as a TBDMS ether (Fig. 2c) .
Table 2: Hydroxyl Group Reactions
Furan Ring Reactivity
The 2- and 3-furyl groups participate in:
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Electrophilic Substitution : Nitration (HNO/HSO) introduces nitro groups at the 5-position of furan .
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Diels-Alder Cycloaddition : Reacts with maleic anhydride to form oxabicyclic adducts (Fig. 3a) .
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Hydrogenation : Catalytic hydrogenation (H, Pd/C) reduces furans to tetrahydrofuran derivatives (Fig. 3b) .
Table 3: Furan Ring Reactions
Dihydrobenzofuran Core Modifications
The 2,3-dihydrobenzofuran system undergoes:
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Ring-Opening : BF-catalyzed cleavage with HO yields phenolic derivatives (Fig. 4a) .
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Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh), aryl boronic acids) functionalize the aromatic ring (Fig. 4b) .
Table 4: Dihydrobenzofuran Core Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ring-Opening | BF·EtO, HO | Phenolic compound | 78 | |
| Suzuki Coupling | ArB(OH), Pd(PPh) | Biaryl-substituted derivative | 82 |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide exhibit significant anticancer properties. Specific studies have demonstrated that derivatives with similar structures can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For instance, one study reported IC50 values ranging from 5 to 15 μM against breast cancer cells, implicating the modulation of the MAPK/ERK signaling pathway as a crucial mechanism for their anticancer effects.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored extensively. Compounds within this class have shown promising activity against both gram-positive and gram-negative bacteria, as well as fungi. A notable study indicated that certain benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Benzofuran derivative A | 8 | Mycobacterium tuberculosis |
| Benzofuran derivative B | 3.12 | Escherichia coli |
| Benzofuran derivative C | 6.25 | Staphylococcus aureus |
Anti-inflammatory Activity
This compound has also been noted for its anti-inflammatory properties. Compounds in this category can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which may contribute to their therapeutic potential in treating inflammatory diseases. The biological activity is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Acting as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interacting with receptors that regulate cellular signaling pathways.
- Oxidative Stress Reduction : Enhancing antioxidant activity through the presence of hydroxymethyl groups.
Case Studies
Several studies have highlighted the efficacy of benzofuran derivatives in various biological assays:
- Anticancer Properties : A series of benzofuran derivatives were synthesized and tested against multiple cancer cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics.
- Antimicrobial Screening : In vitro tests showed that modified benzofurans had superior antimicrobial activity compared to traditional antibiotics, particularly against resistant strains.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s furan rings can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Benzoxazole vs. Dihydrobenzofuran Core
The compound in , N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide, replaces the dihydrobenzofuran core with a benzoxazole ring. Benzoxazole’s aromaticity and electron-withdrawing properties may enhance metabolic stability compared to the partially saturated dihydrobenzofuran, which could improve bioavailability but reduce flexibility .
Thiophene vs. Furan Substituents
’s compound substitutes one furan with a thiophene group.
Functional Group Modifications
Halogen and Difluoromethoxy Substituents
The compound N-[5-chloro-2-({[3-(difluoromethoxy)phenyl]sulfonyl}amino)phenyl]-1-benzofuran-2-sulfonamide () introduces chlorine and difluoromethoxy groups. These electron-withdrawing substituents enhance binding affinity to hydrophobic pockets in biological targets but may increase toxicity risks compared to the target compound’s hydroxyl and furan groups .
Acetic Acid Derivatives
Benzofuran-acetic acid derivatives in , such as 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid, highlight the role of carboxylic acid groups in coordinating metal ions or forming salts. In contrast, the target compound’s sulfonamide group offers stronger acidity (pKa ~1–2) and hydrogen-bonding capacity, which could improve target engagement .
Pharmacological Implications
- Antimicrobial Activity : Furan and sulfonamide motifs in and correlate with antimicrobial properties. The dual furan rings in the target compound may enhance interactions with bacterial enzymes, though thiophene-containing analogs () might exhibit broader-spectrum activity due to increased lipophilicity .
- Metabolic Stability : The dihydrobenzofuran core may confer resistance to oxidative metabolism compared to fully aromatic benzoxazole or benzofuran systems, as seen in and .
Physical and Chemical Properties
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement with two furan rings and a benzofuran moiety, which contribute to its biological activity. The hydroxyl group enhances its reactivity and ability to interact with biological targets.
Molecular Formula: C₁₅H₁₅N₁O₅S
Molecular Weight: 319.35 g/mol
CAS Number: 1396683-28-5
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions.
- π–π Interactions: The furan rings engage in π–π interactions, which may stabilize binding to target proteins or nucleic acids.
- Inhibition of Key Enzymes: Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and inflammation.
Anticancer Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain benzofuran derivatives possess cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 10a | K562 | 5 | Significant cytotoxicity without affecting normal cells |
| 10b | HL60 | 0.1 | High selectivity for cancer cells |
The presence of functional groups such as halogens in specific positions on the benzofuran structure has been linked to enhanced cytotoxicity. For example, the position of halogen substitution was critical for the anticancer activity observed in various derivatives .
Anti-inflammatory Activity
Benzofuran derivatives have also shown promise in anti-inflammatory applications. For instance, compounds derived from furan structures have been observed to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂), contributing to their therapeutic potential in inflammatory diseases .
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of furan derivatives, it was found that compounds similar to this compound exhibited significant inhibition of cell growth in human cancer cell lines such as MCF-7 and HeLa. The most active derivatives had IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action, revealing that the compound could modulate signaling pathways involved in apoptosis and cell cycle regulation. The presence of certain substituents was found to enhance the binding affinity to target proteins, thereby increasing the compound's efficacy against cancer cells .
Q & A
Q. What are the recommended synthetic routes for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Benzofuran core preparation : Start with 2,3-dihydrobenzofuran-5-sulfonyl chloride as the core scaffold .
Hydroxyethyl linker introduction : React the core with a furan-substituted epoxide (e.g., 2-(furan-2-yl)-2-(furan-3-yl)oxirane) under basic conditions (e.g., K₂CO₃ in DMF) to form the hydroxyethyl bridge .
Sulfonamide coupling : Use nucleophilic substitution with ammonia or amines to finalize the sulfonamide group .
Key considerations : Optimize reaction temperatures (e.g., 60–80°C for epoxide ring-opening) and solvent polarity to enhance yields.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 2,3-Dihydrobenzofuran sulfonylation | 70–85 | |
| 2 | Epoxide + DMF/K₂CO₃ | 50–65 | |
| 3 | NH₃/THF, reflux | 75–90 |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm furan (δ 6.2–7.5 ppm) and benzofuran (δ 7.0–7.8 ppm) proton signals, hydroxyethyl (–OH resonance at δ 2.5–3.5 ppm) .
- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 388.3) and purity (>95%) .
- X-ray crystallography : Resolve stereochemistry of the hydroxyethyl group if chiral centers are present .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data in sulfonamide derivatives with similar structures?
- Methodological Answer : Contradictions often arise from subtle structural variations. To address this:
Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., furan vs. thiophene) using in vitro assays (e.g., antimicrobial MIC tests) .
Computational modeling : Perform docking studies to assess binding affinity to targets like carbonic anhydrase (a common sulfonamide target) .
Metabolic stability assays : Evaluate if contradictory results stem from differential metabolic degradation (e.g., CYP450 enzyme profiling) .
Q. Example :
- A thiophene analog () showed higher antibacterial activity than furan derivatives, attributed to enhanced lipophilicity .
Q. How can reaction yields be improved for the hydroxyethyl linker formation?
- Methodological Answer : Optimize:
- Catalysis : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states during epoxide ring-opening .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the benzofuran sulfonamide .
- Temperature control : Gradual heating (40°C → 80°C) minimizes side reactions like sulfonamide hydrolysis .
| Parameter | Optimal Condition | Yield Increase (%) |
|---|---|---|
| Catalyst | BF₃·Et₂O (0.5 eq) | +15–20 |
| Solvent | Anhydrous DMF | +10–12 |
Q. What are the potential off-target interactions of this compound in biological systems?
- Methodological Answer : Screen against:
Serum proteins : Use fluorescence displacement assays to assess binding to human serum albumin (HSA), which affects bioavailability .
Ion channels : Patch-clamp studies on hERG channels to evaluate cardiac toxicity risks .
Enzyme panels : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for this compound, while others show negligible effects?
- Methodological Answer : Discrepancies may arise from:
- Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria varies due to outer membrane permeability .
- Assay conditions : Differences in pH (e.g., acidic media destabilize the sulfonamide group) or inoculum size .
- Resistance mechanisms : Pre-existing efflux pump expression in some microbial strains .
Recommendation : Standardize testing protocols (e.g., CLSI guidelines) and include positive controls (e.g., sulfamethoxazole).
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
